8-chloro-10H-phenothiazine-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-chloro-10H-phenothiazine-2,3-dione is a derivative of phenothiazine, a heterocyclic compound that contains sulfur and nitrogen atoms in its structure.
Preparation Methods
The synthesis of 8-chloro-10H-phenothiazine-2,3-dione typically involves the chlorination of phenothiazine derivatives. One common method is the reaction of phenothiazine with sulfur and chlorine under controlled conditions to introduce the chlorine atom at the 8-position . Industrial production methods may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
8-chloro-10H-phenothiazine-2,3-dione undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the phenothiazine ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like halogens or alkylating agents. Major products formed from these reactions include sulfoxides, sulfones, and substituted phenothiazine derivatives .
Scientific Research Applications
8-chloro-10H-phenothiazine-2,3-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 8-chloro-10H-phenothiazine-2,3-dione involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, disrupt cellular processes, and induce oxidative stress in target cells . The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
8-chloro-10H-phenothiazine-2,3-dione can be compared with other phenothiazine derivatives, such as:
2-chloro-10H-phenothiazine: Similar in structure but with the chlorine atom at the 2-position.
8-chloro-2,3-dimethyl-10H-phenothiazine: Contains additional methyl groups at the 2 and 3 positions.
10H-phenothiazine: The parent compound without any chlorine substitution.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity compared to other phenothiazine derivatives .
Properties
CAS No. |
52174-39-7 |
---|---|
Molecular Formula |
C12H6ClNO2S |
Molecular Weight |
263.70 g/mol |
IUPAC Name |
8-chloro-10H-phenothiazine-2,3-dione |
InChI |
InChI=1S/C12H6ClNO2S/c13-6-1-2-11-7(3-6)14-8-4-9(15)10(16)5-12(8)17-11/h1-5,14H |
InChI Key |
JGSYBHQVMOWWGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC3=CC(=O)C(=O)C=C3S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.